beta-Methylcholine Iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

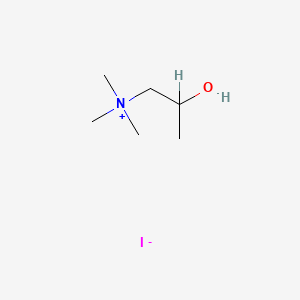

2-hydroxypropyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOILINVEQJRMPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437571 | |

| Record name | beta-Methylcholine Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26112-50-5, 60154-19-0 | |

| Record name | Methylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methylcholine Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M1DJ0YV4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Characteristics and Properties of beta-Methylcholine Iodide

This guide provides a comprehensive technical overview of beta-methylcholine iodide, a significant cholinergic agonist utilized in respiratory research and diagnostics. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental characteristics, pharmacological actions, and practical applications of this compound, grounding all information in established scientific literature.

Introduction: Unveiling a Key Cholinergic Probe

This compound, systematically known as (2-acetoxypropyl)trimethylammonium iodide and often referred to as methacholine iodide, is a synthetic choline ester that serves as a powerful tool in the study of the parasympathetic nervous system.[1] Structurally similar to the endogenous neurotransmitter acetylcholine, it exhibits a greater resistance to hydrolysis by acetylcholinesterase, resulting in a more sustained duration of action.[2] This property, combined with its potent agonism at muscarinic acetylcholine receptors, makes it an invaluable agent for inducing and studying bronchoconstriction, particularly in the context of airway hyperresponsiveness research.[2] This guide will explore the synthesis, properties, mechanism of action, and key experimental applications of this compound, providing a robust resource for its effective and safe utilization in a research setting.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its proper handling, storage, and application in experimental settings.

Chemical Identity and Structure

-

IUPAC Name: 2-acetyloxypropyl(trimethyl)azanium iodide[1]

-

Synonyms: Methacholine iodide, Acetyl-β-methylcholine iodide, Mecholyl iodide[1][3]

-

CAS Number: 625-19-4[1]

-

Molecular Formula: C₈H₁₈INO₂[1]

-

Molecular Weight: 287.14 g/mol [1]

The structure of this compound features a chiral center at the beta-carbon of the propyl chain, meaning it exists as a racemic mixture of (R) and (S)-enantiomers unless specified otherwise. The quaternary ammonium group confers a permanent positive charge, rendering the molecule highly polar.

Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 171-173 °C (for chloride salt) | |

| Solubility | Soluble in water (50 mg/mL for chloride salt), alcohol, and chloroform; insoluble in ether. | [4] |

| Stability | Deliquescent; sensitive to light and moisture. Aqueous solutions undergo pH-dependent decomposition at pH > 6. | [4] |

| Storage | Store at -20°C in a desiccator, protected from light. | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of a tertiary amine precursor with methyl iodide. This is a standard and efficient method for creating quaternary ammonium salts.

General Synthesis Pathway

The synthesis involves a two-step process starting from a suitable precursor:

-

Formation of the Tertiary Amine Precursor: This can be achieved through various organic synthesis routes. For instance, reacting 1-dimethylamino-2-propanol with acetic anhydride would yield beta-acetoxypropyl dimethylamine.

-

Quaternization with Methyl Iodide: The tertiary amine is then reacted with methyl iodide to form the quaternary ammonium iodide salt, this compound.[6][7]

Diagram of the Synthesis Pathway

Caption: General synthesis pathway for this compound.

Pharmacology and Mechanism of Action

This compound exerts its effects primarily through the activation of muscarinic acetylcholine receptors (mAChRs), a class of G-protein coupled receptors.

Muscarinic Receptor Agonism

Beta-methylcholine is a non-selective agonist at all five subtypes of muscarinic receptors (M1-M5). However, its most prominent physiological effects, particularly bronchoconstriction, are mediated through the M3 receptor subtype, which is highly expressed in airway smooth muscle.[2][5]

Receptor Selectivity and Affinity

While highly active at muscarinic receptors, beta-methylcholine has little to no effect on nicotinic acetylcholine receptors. This selectivity is crucial for its use as a specific probe for muscarinic receptor function. The binding affinity of methacholine has been quantified, with the (+)-enantiomer showing significantly higher affinity than the (-)-enantiomer.

| Enantiomer | Dissociation Constant (Kₐ) | Reference(s) |

| (+)-methacholine | 2.5 µM | [8][9] |

| (-)-methacholine | 440 µM | [8][9] |

| Racemic mixture | 4 µM | [8][9] |

Intracellular Signaling Pathway

The binding of this compound to M3 receptors on airway smooth muscle cells initiates a well-defined signaling cascade:

-

G-protein Activation: The M3 receptor is coupled to the Gq/11 family of G-proteins. Agonist binding leads to the exchange of GDP for GTP on the Gαq subunit, causing its activation and dissociation from the Gβγ dimer.

-

Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Smooth Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in the phosphorylation of myosin and subsequent contraction of the airway smooth muscle, leading to bronchoconstriction.[2]

Diagram of the M3 Receptor Signaling Pathway

Caption: M3 muscarinic receptor signaling pathway initiated by this compound.

Pharmacokinetics and Toxicology

Pharmacokinetics

Due to its primary use as a diagnostic agent administered via inhalation, comprehensive human pharmacokinetic data is limited. However, its behavior is characterized by:

-

Absorption: Rapidly absorbed following inhalation.

-

Metabolism: Quickly hydrolyzed by acetylcholinesterase in the plasma, leading to a short duration of action.[2]

-

Distribution: As a quaternary ammonium compound, it does not readily cross the blood-brain barrier.

Toxicology and Safety Considerations

This compound is a potent bronchoconstrictor and must be handled with extreme care.

-

Primary Hazard: Inhalation can induce severe bronchoconstriction, particularly in individuals with underlying airway hyperresponsiveness.[1]

-

Handling Precautions: Do not inhale the powder. Handle in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles).

-

Acute Toxicity: Overdose can lead to a cholinergic crisis, characterized by excessive salivation, lacrimation, urination, defecation, and bradycardia. Atropine is the antidote.

-

Related Compound Toxicity: The precursor, methyl iodide, is a known neurotoxin and suspected carcinogen.[6] Appropriate precautions should be taken if synthesizing this compound in-house.

Analytical Methods for Quantification

Accurate quantification of this compound is essential for preparing standardized solutions and for pharmacokinetic studies. Ion chromatography is a robust and sensitive method for this purpose.

Ion Chromatography (IC) Method

This method allows for the separation and quantification of beta-methylcholine and its potential impurities or degradation products.

Experimental Protocol: Quantification by Ion Chromatography

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in deionized water to create a stock solution (e.g., 1000 mg/L).

-

Prepare a series of calibration standards by serially diluting the stock solution in deionized water to cover the expected concentration range of the samples.

-

For analysis of experimental samples, dilute them with deionized water to fall within the calibration range.

-

-

Instrumentation and Conditions:

-

System: A reagent-free ion chromatography (RFIC) system is recommended.

-

Columns: IonPac CG17 guard column and IonPac CS17 analytical column (4 mm).

-

Eluent: 5 mM Methanesulfonic acid (MSA).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 25 µL.

-

Detection: Suppressed conductivity.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the beta-methylcholine peak against the concentration of the standards.

-

Determine the concentration of beta-methylcholine in the unknown samples by interpolating their peak areas from the calibration curve.

-

Experimental Applications: The Methacholine Challenge in Preclinical Models

The primary research application of this compound is in conducting methacholine challenge tests to assess airway hyperresponsiveness (AHR), a hallmark of asthma. The following protocol is adapted for use in murine models.

Experimental Protocol: Methacholine-Induced AHR in Mice

-

Animal Preparation:

-

Anesthetize the mouse (e.g., with an intraperitoneal injection of xylazine and ketamine).

-

Perform a tracheostomy and connect the mouse to a small animal ventilator.

-

Place the mouse in a whole-body plethysmograph to measure changes in lung mechanics.

-

-

Baseline Measurement:

-

Allow the mouse to stabilize on the ventilator.

-

Obtain baseline measurements of airway resistance (Rₗ) and dynamic compliance (Crs).

-

-

Methacholine Administration:

-

Prepare fresh solutions of this compound in sterile saline at doubling concentrations (e.g., 3, 6, 12.5, 25, 50 mg/mL).

-

Administer increasing concentrations of aerosolized methacholine via a nebulizer connected to the ventilator's inspiratory line for a fixed duration (e.g., 10 seconds).[10]

-

-

Measurement of Airway Response:

-

Following each dose of methacholine, record airway resistance and dynamic compliance for a set period (e.g., 3 minutes).[10]

-

Continue with escalating doses until a significant increase in airway resistance is observed or the maximum dose is reached.

-

-

Data Analysis:

-

Plot the percentage change in airway resistance from baseline against the concentration of methacholine to generate a dose-response curve.

-

The provocative concentration (PC₂₀₀) that causes a 200% increase in airway resistance can be calculated to quantify the degree of AHR.

-

Diagram of the Methacholine Challenge Workflow

Caption: Workflow for a methacholine challenge experiment in a murine model.

Conclusion

This compound is a cornerstone compound for researchers investigating cholinergic pharmacology and respiratory physiology. Its well-characterized mechanism of action as a potent muscarinic agonist, coupled with its established use in inducing bronchoconstriction, provides a reliable and reproducible tool for studying airway hyperresponsiveness. By understanding its fundamental properties, synthesis, and appropriate experimental application, researchers can continue to leverage this important molecule to advance our understanding of respiratory diseases and develop novel therapeutic interventions.

References

- G. P. S. J. M. van Megen, A. F. R. P. M. de Haan, P. A. van Zwieten, Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release, Naunyn-Schmiedeberg's Archives of Pharmacology, 333(4), 369-375 (1986).

-

G. P. S. J. M. van Megen, A. F. R. P. M. de Haan, P. A. van Zwieten, Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release, Naunyn-Schmiedeberg's Archives of Pharmacology, 333(4), 369-375 (1986). Available at: [Link]

- J. Zaagsma, C. R. S. van der Heijden, M. W. M. van der Schaar, Characterization of the muscarinic receptor in human tracheal smooth muscle, Journal of Receptors and Signal Transduction, 7(1-4), 259-275 (1987).

- S. Sagar, L. M. T. van der Velden, M. J. M. van der Velden, G. Folkerts, F. P. Nijkamp, J. Garssen, Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice, Frontiers in Pharmacology, 5, 269 (2014).

-

S. Sagar, L. M. T. van der Velden, M. J. M. van der Velden, G. Folkerts, F. P. Nijkamp, J. Garssen, Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice, Frontiers in Pharmacology, 5, 269 (2014). Available at: [Link]

- H. J. Lee, J. H. Lee, J. H. Park, S. Y. Lee, Y. M. Kim, Airway Smooth Muscle Sensitivity to Methacholine in Precision-Cut Lung Slices (PCLS) from Ovalbumin-induced Asthmatic Mice, The Korean Journal of Physiology & Pharmacology, 18(6), 515-520 (2014).

- S. S. Bates, J. H. T. Bates, Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure, American Journal of Respiratory and Critical Care Medicine, 174(7), 754-760 (2006).

-

M. C. de Souza, V. A. da Silva, A. C. de L. N. da Silva, V. M. de O. Pinheiro, L. C. M. da Silva, L. C. C. de A. da Silva, Airway hyper-responsiveness induced by increasing methacholine doses (0, 3, 10, 30, 100, 300, 1000 mg/mL), ResearchGate. Available at: [Link]

-

Scheme 2. Quaternization with labeled methyl iodide. Reaction conditions, ResearchGate. Available at: [Link]

- R. T. Major, J. K.

-

S. M. Ali, S. J. Lee, J. T. Gupton, A. F. Pozzi, Novel topoisomerase I-targeting antitumor agents synthesized from the N,N,N-trimethylammonium derivative of ARC-111, 5H-2,3-dimethoxy-8,9-methylenedioxy-5-[(2-N,N,N-trimethylammonium)ethyl]dibenzo[c,h][8]-naphthyridin-6-one, Bioorganic & Medicinal Chemistry Letters, 18(11), 3149-3152 (2008).

- Product Monograph - Methacholine Omega, Omega Labor

-

METHACHOLINE IODIDE, Global Substance Registration System. Available at: [Link]

- A. Leśniak, K. Michalak, The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines, Molecules, 24(17), 3073 (2019).

-

Quaternization of an aqueous tertiary amine, Reddit. Available at: [Link]

-

What is the mechanism of Methacholine Chloride?, Patsnap Synapse. Available at: [Link]

-

Methacholine iodide, PubChem. Available at: [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Methacholine iodide | mAChR | 625-19-4 | Invivochem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel topoisomerase I-targeting antitumor agents synthesized from the N,N,N-trimethylammonium derivative of ARC-111, 5H-2,3-dimethoxy-8,9-methylenedioxy-5-[(2-N,N,N-trimethylammonium)ethyl]dibenzo[c,h][1,6]-naphthyridin-6-one iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A robust protocol for regional evaluation of methacholine challenge in mouse models of allergic asthma using hyperpolarized 3He MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]

Chemical composition and structure of beta-Methylcholine Iodide

An In-Depth Technical Guide to beta-Methylcholine Iodide

Abstract: This technical guide provides a comprehensive overview of this compound, a quaternary ammonium salt and a structural analog of the neurotransmitter acetylcholine. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical composition, stereochemistry, synthesis, and analytical characterization. It offers field-proven insights into experimental protocols and the causal relationships behind methodological choices, ensuring a blend of theoretical knowledge and practical application. The guide aims to serve as an authoritative resource, grounded in scientific literature, to facilitate advanced research and development involving this significant muscarinic agonist.

Chemical Identity and Physicochemical Properties

This compound, also known as (2-Acetoxypropyl)trimethylammonium iodide or Methacholine Iodide, is a synthetic choline ester.[1] The introduction of a methyl group on the beta-carbon of the choline backbone distinguishes it from acetylcholine, profoundly influencing its biological activity and stability.[2] This modification enhances its selectivity for muscarinic receptors over nicotinic receptors and increases its resistance to hydrolysis by acetylcholinesterase, prolonging its physiological effects.[2][3]

The quaternary ammonium group is essential for its intrinsic activity, contributing significantly to the molecule's affinity for target receptors.[4][5] The compound exists as a racemic mixture unless specific stereoselective synthesis is employed.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-acetyloxypropyl(trimethyl)azanium iodide | PubChem[1] |

| Synonyms | Methacholine Iodide, Acetyl-beta-methylcholine iodide, Mecholyl iodide | PubChem[1] |

| CAS Number | 625-19-4 | PubChem[1] |

| Molecular Formula | C₈H₁₈INO₂ | PubChem[1] |

| Molecular Weight | 287.14 g/mol | PubChem[1] |

| Appearance | White to almost white crystalline powder | TCI |

| Solubility | Soluble in water and DMSO | Cayman Chemical[7] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

Molecular Structure and Stereochemistry

The structure of this compound is central to its function. It comprises a cationic head containing the quaternary trimethylammonium group, an ester linkage, and an ethylene bridge modified with a beta-methyl group. This methyl group introduces a chiral center, leading to the existence of (R) and (S) enantiomers.

This stereoisomerism is not trivial; muscarinic receptors exhibit stereoselectivity. The (S)-enantiomer of methacholine is significantly more potent as a muscarinic agonist than the (R)-enantiomer.[4] This differential activity underscores the importance of stereochemistry in drug design and highlights how subtle structural changes can dramatically alter receptor interaction and subsequent biological response.

Caption: 2D structure of beta-Methylcholine cation with its iodide counter-ion.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process that leverages fundamental organic chemistry reactions. A common synthetic strategy begins with the acetylation of a suitable amino alcohol precursor, followed by quaternization of the resulting tertiary amine with methyl iodide.

Expertise Insight: The choice of solvent and reaction temperature during the quaternization step is critical. Methyl iodide is volatile, and the reaction is often exothermic.[8] A reflux condenser and controlled temperature bath are essential for maximizing yield and ensuring safety. The purity of the final product is paramount for biological assays; therefore, recrystallization is a mandatory purification step to remove unreacted starting materials and byproducts.

Representative Synthetic Workflow

Sources

- 1. Methacholine iodide | C8H18INO2 | CID 3083639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methacholine - Wikipedia [en.wikipedia.org]

- 3. acetyl-beta-methyl choline chloride, 62-51-1 [thegoodscentscompany.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Structure/function relationships of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The In-Depth Mechanism of Action of Beta-Methylcholine Iodide: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the mechanism of action for beta-methylcholine iodide, a synthetic choline ester widely utilized in research and clinical settings. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling cascades, and functional outcomes associated with this potent cholinergic agonist.

Introduction: A Structurally-Informed Cholinergic Agonist

This compound, systematically known as (2-acetoxypropyl)trimethylammonium iodide and often referred to as methacholine, is a parasympathomimetic agent that mimics the effects of the endogenous neurotransmitter acetylcholine (ACh). Its chemical structure, featuring a methyl group on the beta-carbon of the choline moiety, confers distinct pharmacological properties that are central to its mechanism of action. This structural modification renders beta-methylcholine more resistant to hydrolysis by acetylcholinesterase (AChE) and non-specific cholinesterases compared to acetylcholine, resulting in a more prolonged duration of action. Furthermore, this modification enhances its selectivity for muscarinic acetylcholine receptors (mAChRs) over nicotinic acetylcholine receptors (nAChRs).

Primary Target: Muscarinic Acetylcholine Receptors

The physiological effects of beta-methylcholine are predominantly mediated through its interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5), which belong to the G protein-coupled receptor (GPCR) superfamily. Beta-methylcholine acts as a non-selective agonist at these receptors, meaning it can activate all five subtypes. However, its functional potency can vary between subtypes, and in many physiological systems, its effects are most prominently attributed to the activation of M3 receptors.

Receptor Binding Profile

The affinity and potency of beta-methylcholine for the different muscarinic receptor subtypes are critical determinants of its biological activity. While a comprehensive comparative dataset is challenging to consolidate due to variations in experimental conditions, the available data indicate a broad interaction with all five subtypes.

| Receptor Subtype | Agonist | Parameter | Value | Reference |

| M2 | Methacholine | IC50 | 103 µM (inhibition of isoprenaline response) | |

| M3 | Methacholine | EC50 | 52 nmol/L (vasodilation) |

Note: The presented values are from different experimental systems and should be interpreted as indicative of the compound's activity at the respective receptors.

Signal Transduction Pathways: A Dichotomy of G-Protein Coupling

Upon binding of beta-methylcholine, muscarinic receptors undergo a conformational change, enabling them to couple to and activate intracellular heterotrimeric G proteins. The specific downstream signaling cascade is determined by the G protein to which the receptor subtype preferentially couples.

The Gq/11 Pathway: M1, M3, and M5 Receptor Activation

The M1, M3, and M5 receptor subtypes primarily couple to G proteins of the Gq/11 family. Activation of this pathway by beta-methylcholine initiates a well-defined signaling cascade:

-

Gq/11 Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates from the βγ dimer and activates phospholipase C-β (PLCβ).

-

Second Messenger Generation: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).

-

This cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.

Figure 1: Gq/11 signaling pathway activated by beta-methylcholine.

The Gi/o Pathway: M2 and M4 Receptor Activation

The M2 and M4 receptor subtypes couple to inhibitory G proteins of the Gi/o family. Beta-methylcholine-induced activation of these receptors leads to the following signaling events:

-

Gi/o Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gi/o protein.

-

Adenylyl Cyclase Inhibition: The GTP-bound Gαi/o subunit dissociates and directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP) from ATP.

-

Modulation of Ion Channels: The Gβγ subunits released from the activated Gi/o protein can directly interact with and modulate the activity of ion channels, most notably activating G protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to potassium efflux and hyperpolarization of the cell membrane.

The net effect of M2 and M4 receptor activation is a decrease in cellular excitability, which is particularly important in cardiac tissue (slowing of heart rate) and in the central nervous system (presynaptic inhibition of neurotransmitter release).

Figure 2: Gi/o signaling pathway activated by beta-methylcholine.

G Protein-Independent Signaling: The Role of Beta-Arrestin

In addition to G protein-mediated signaling, agonist-bound muscarinic receptors can also initiate signaling cascades through beta-arrestins. Following agonist binding and subsequent phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), beta-arrestins are recruited to the receptor. This interaction sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal.

Beyond desensitization, beta-arrestin can act as a scaffold protein, assembling various signaling molecules to initiate distinct downstream pathways, a phenomenon known as biased agonism. This can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade. The extent to which beta-methylcholine acts as a biased agonist at different muscarinic receptor subtypes is an active area of research.

Experimental Protocols for Studying Beta-Methylcholine's Mechanism of Action

The following are detailed, step-by-step methodologies for key experiments used to elucidate the mechanism of action of beta-methylcholine.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of beta-methylcholine for the different muscarinic receptor subtypes.

Principle: This is a competitive binding assay where unlabeled beta-methylcholine competes with a radiolabeled antagonist (e.g., [³H]N-methylscopolamine) for binding to muscarinic receptors in a membrane preparation.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the muscarinic receptor subtype of interest.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed concentration of the radiolabeled antagonist (e.g., [³H]N-methylscopolamine).

-

Add increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., atropine) to a separate set of wells.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of beta-methylcholine.

-

Plot the specific binding as a function of the log concentration of beta-methylcholine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of beta-methylcholine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5).

Principle: Activation of the Gq/11 pathway leads to the production of IP3, which is rapidly metabolized to IP2, and then to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, leading to its accumulation, which can be quantified as a measure of receptor activation.

Methodology:

-

Cell Culture and Plating:

-

Seed cells expressing the Gq/11-coupled muscarinic receptor subtype of interest into a 96-well or 384-well plate.

-

Culture the cells overnight to allow for attachment.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Add stimulation buffer containing LiCl to each well.

-

Add increasing concentrations of this compound to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Lyse the cells by adding a lysis buffer containing the detection reagents.

-

The accumulated IP1 is typically measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this format, a decrease in the FRET signal is proportional to the amount of IP1 produced.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of IP1.

-

Plot the HTRF signal as a function of the log concentration of beta-methylcholine.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of beta-methylcholine that produces 50% of the maximal response).

-

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to muscarinic receptors.

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is a measure of G protein activation.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the muscarinic receptor of interest as described in the radioligand binding assay protocol.

-

-

Assay Reaction:

-

In a 96-well plate, add assay buffer containing GDP (to ensure G proteins are in the inactive state) and MgCl₂.

-

Add increasing concentrations of this compound.

-

To determine non-specific binding, add a high concentration of unlabeled GTPγS to a separate set of wells.

-

Initiate the reaction by adding the membrane preparation and [³⁵S]GTPγS to each well.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding to obtain agonist-stimulated [³⁵S]GTPγS binding.

-

Plot the specific binding as a function of the log concentration of beta-methylcholine.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Beta-Arrestin Recruitment Assay

This assay measures the interaction between an activated muscarinic receptor and beta-arrestin.

Principle: This assay often utilizes enzyme fragment complementation (EFC). The muscarinic receptor is tagged with a small enzyme fragment, and beta-arrestin is tagged with a larger, complementing fragment. Upon agonist-induced receptor activation and beta-arrestin recruitment, the two fragments come into close proximity, forming an active enzyme that can hydrolyze a substrate to produce a luminescent or fluorescent signal.

Methodology:

-

Cell Culture:

-

Use a cell line stably co-expressing the muscarinic receptor-enzyme fragment fusion and the beta-arrestin-complementing fragment fusion.

-

Plate the cells in a 96-well or 384-well plate and culture overnight.

-

-

Assay Procedure:

-

Remove the culture medium and add assay buffer.

-

Add increasing concentrations of this compound to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

-

-

Detection:

-

Add the substrate for the complemented enzyme to each well.

-

Incubate at room temperature to allow for the enzymatic reaction to proceed.

-

Measure the luminescent or fluorescent signal using a plate reader.

-

-

Data Analysis:

-

Plot the signal intensity as a function of the log concentration of beta-methylcholine.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for beta-arrestin recruitment.

-

Conclusion

The mechanism of action of this compound is a multifaceted process initiated by its binding to and activation of muscarinic acetylcholine receptors. Its increased resistance to hydrolysis compared to acetylcholine allows for a sustained activation of these receptors. The subsequent cellular response is dictated by the specific muscarinic receptor subtypes expressed in a given tissue and their preferential coupling to either the Gq/11 or Gi/o signaling pathways. Furthermore, the engagement of beta-arrestin-mediated signaling adds another layer of complexity to the functional outcomes of beta-methylcholine administration. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the continued development and application of cholinergic agents in both research and medicine.

References

Synthesis and historical discovery of beta-Methylcholine Iodide

An In-depth Technical Guide to the Synthesis and Historical Discovery of Beta-Methylcholine Iodide

Abstract

This compound, a quaternary ammonium salt, is a key cholinergic compound and a direct precursor to the bronchoconstrictor agent methacholine (acetyl-β-methylcholine).[1][2][3] Its history is intertwined with the early exploration of acetylcholine analogs, a period marked by synthetic ambiguity and conflicting pharmacological data. The definitive isolation and synthesis of true β-methylcholine in the 1930s resolved these discrepancies and paved the way for its use in pharmacological research. This guide provides an in-depth exploration of the historical context of its discovery, details the seminal and modern synthetic methodologies, discusses the critical role of stereochemistry, and offers detailed experimental protocols for its preparation.

Historical Perspective: A Tale of Two Isomers

The early 20th-century investigation into choline derivatives was driven by the profound physiological effects of acetylcholine, first noted for its potent hypotensive action in 1906.[4] As researchers sought to create more stable analogs, attention turned to methylated versions of choline. However, the initial forays into synthesizing methylcholine were fraught with confusion, leading to contradictory reports about its properties.

A 1936 patent by Randolph T. Major and Joseph K. Cline of Merck & Co. provides a critical review of this period, asserting that the true β-methylcholine had not been successfully isolated prior to their work.[5] They highlighted the significant discrepancies in the findings of previous investigators:

-

Malengreau and Lebailly (1910) and Menge (1911) described preparations of what they termed β-methylcholine and α-methylcholine, respectively, but their products exhibited very similar properties.[5]

-

Berlin (1911) reported a β-methylcholine with characteristics different from those described by Malengreau and Lebailly.[5]

-

Karrer (1922) later described a synthesis of α-methylcholine with entirely different properties from Menge's preparation.[5]

Major and Cline concluded that these earlier efforts had likely produced, at best, mixtures of the α and β isomers, failing to isolate the pure β-methylcholine.[5] Their work established a definitive, reproducible synthesis, finally allowing for the accurate characterization of β-methylcholine and its derivatives, which were found to be particularly effective in treatments related to heart and circulation.[5]

Chemical Synthesis of this compound

The synthesis of β-methylcholine iodide involves the creation of a quaternary ammonium salt from a tertiary amine precursor. Both the historical and modern approaches hinge on this fundamental transformation, though the specific reagents and pathways differ.

The Historical Synthesis: A Reductive Approach

The seminal, unambiguous synthesis developed by Major and Cline involved the catalytic reduction of a ketone.[5] This multi-step process was crucial for definitively establishing the structure of β-methylcholine.

The core of their process can be outlined as follows:

-

Preparation of the Precursor: The synthesis begins with the formation of trimethylacetonylammonium chloride, (CH₃)₃N(Cl)CH₂COCH₃.

-

Catalytic Reduction: This ketone-containing quaternary ammonium salt is then subjected to catalytic reduction using hydrogen gas. This step reduces the ketone group to a secondary alcohol, yielding the desired β-methylcholine chloride.

-

Ion Exchange (Implied for Iodide): To obtain the iodide salt, a final ion exchange step would be necessary, replacing the chloride anion with iodide.

This reductive pathway was innovative for its time and provided the first pure sample of the target compound, resolving the historical ambiguity.

A Modern Synthetic Approach: Direct Quaternization

Current laboratory and industrial syntheses favor more direct and efficient routes. The most common and field-proven method for preparing β-methylcholine iodide is the direct quaternization of its tertiary amine precursor, 1-(dimethylamino)-2-propanol, using methyl iodide. This is a classic example of the Menshutkin reaction.

The causality of this reaction is straightforward:

-

The nitrogen atom in 1-(dimethylamino)-2-propanol possesses a lone pair of electrons, making it nucleophilic.

-

Methyl iodide is an excellent electrophile because the carbon-iodine bond is polarized, and iodide is an excellent leaving group.

-

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom attacks the methyl group of methyl iodide, displacing the iodide ion and forming a new carbon-nitrogen bond. The displaced iodide ion then serves as the counter-ion to the newly formed quaternary ammonium cation.

This method is highly efficient, typically proceeds in high yield, and the product often precipitates directly from the reaction mixture, simplifying purification.

The Importance of Stereochemistry

A critical aspect of β-methylcholine's chemistry is the presence of a chiral center at the β-carbon (the carbon atom bearing the hydroxyl group). This means that β-methylcholine exists as a pair of enantiomers: (R)-β-methylcholine and (S)-β-methylcholine.

Pharmacological studies have demonstrated that biological systems, particularly receptors and transporters, can differentiate between these enantiomers. For instance, the inhibition of the high-affinity choline transporter shows stereoselectivity for the enantiomers of β-methylcholine.[6] This stereoselectivity is fundamental in drug development, as often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

Therefore, stereospecific synthesis—a reaction where the stereochemistry of the starting material dictates the stereochemistry of the product—is highly valuable.[7] Accessing the individual (R) and (S) enantiomers requires starting with enantiomerically pure 1-(dimethylamino)-2-propanol or employing asymmetric synthesis strategies.

Experimental Protocols

The following protocols are presented for educational and research purposes. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of Racemic this compound via Direct Quaternization

This protocol describes a representative modern synthesis of racemic β-methylcholine iodide.

Materials:

-

1-(Dimethylamino)-2-propanol (racemic)

-

Methyl iodide (CH₃I)[8]

-

Diethyl ether (anhydrous)

-

Ethanol (absolute)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.3 g (0.1 mol) of 1-(dimethylamino)-2-propanol in 50 mL of absolute ethanol.

-

Addition of Methyl Iodide: While stirring the solution at room temperature, slowly add 15.6 g (0.11 mol, 1.1 equivalents) of methyl iodide. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

-

Reaction: Attach a reflux condenser and gently heat the mixture to reflux (approx. 60-70°C) for 2-3 hours. The formation of a white precipitate may be observed during this time.

-

Crystallization: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for at least 1 hour to maximize crystallization of the product.

-

Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with two 20 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum at room temperature to a constant weight. The final product is this compound, a white to off-white crystalline powder.

Self-Validation and Causality:

-

Solvent Choice: Ethanol is a suitable polar protic solvent that dissolves the reactants but allows the less soluble quaternary ammonium salt product to precipitate upon cooling, aiding in its isolation.

-

Stoichiometry: A slight excess of methyl iodide is used to ensure the complete conversion of the tertiary amine.

-

Purification: Washing with diethyl ether is effective because the ionic product is insoluble in this nonpolar solvent, while the unreacted, non-ionic starting materials are more soluble.

Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| IUPAC Name | 2-Hydroxypropyl(trimethyl)azanium iodide | |

| Synonyms | 2-Methylcholine iodide | [9] |

| CAS Number | 26112-50-5 | |

| Molecular Formula | C₆H₁₆INO | PubChem |

| Molar Mass | 245.10 g/mol | PubChem |

| Appearance | White to almost white crystalline powder | |

| Purity (Typical) | >99.0% |

Note: Data for the acetylated form, methacholine iodide, is also available.[10]

Conclusion

The journey from the initial, confusing reports of methylated cholines to the definitive synthesis and characterization of this compound represents a classic example of progress in medicinal chemistry. The resolution of isomeric ambiguity by Major and Cline provided the scientific community with a pure substance, enabling precise pharmacological evaluation. Today, the synthesis of this compound is a refined and efficient process, primarily achieved through direct quaternization. Its importance persists, not only as a biochemical reagent but also as the direct precursor to methacholine, a crucial diagnostic tool in respiratory medicine.[1][11] Understanding its synthesis and history provides valuable context for researchers in pharmacology and drug development.

References

-

Hintze, U., & Gercken, G. (1975). Synthesis and properties of phosphatidyl carnitine and phosphatidyl β‐methylcholine. Lipids, 10(1), 20-24. [Link]

-

Major, R. T., & Cline, J. K. (1932). Preparation and Properties of Alpha- and Beta- Methylcholine and Gamma-Homocholine. Journal of the American Chemical Society, 54(1), 242-249. [Link]

-

Wikipedia contributors. (n.d.). Acetylcholine. In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Pharmaguideline. (n.d.). Biosynthesis and Catabolism of Acetylcholine. Retrieved January 7, 2026, from [Link]

-

Semantic Scholar. (n.d.). The Synthesis of Spin Labeled Acetylcholine Analogs. Retrieved January 7, 2026, from [Link]

- Major, R. T., & Cline, J. K. (1936). U.S. Patent No. 2,040,146. Washington, DC: U.S.

-

Wikipedia contributors. (n.d.). Methacholine. In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Sterling, G. H., et al. (1987). Stereoselectivity of the inhibition of [3H]hemicholinium-3 binding to the sodium-dependent high-affinity choline transporter by the enantiomers of alpha- and beta-methylcholine. Journal of Neurochemistry, 48(5), 1438-1442. [Link]

-

Sogo, L. F. (n.d.). The Synthesis of an Organophosphorus Analog of Acetylcholine. Digital Commons @ IWU. Retrieved January 7, 2026, from [Link]

-

Repositori Obert UdL. (n.d.). Synthesis of Acetylcholine. Retrieved January 7, 2026, from [Link]

-

Starr, I., Elsom, K. A., & Reisinger, J. A. (1933). COMPARATIVE ACTION OF ACETYL-BETA-METHYL CHOLINE AND HISTAMINE ON THE RESPIRATORY TRACT IN NORMALS, PATIENTS WITH HAY FEVER, AND SUBJECTS WITH BRONCHIAL ASTHMA. Journal of Clinical Investigation, 12(1), 217-219. [Link]

-

The Good Scents Company. (n.d.). acetyl-beta-methyl choline chloride. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methacholine iodide. In PubChem. Retrieved January 7, 2026, from [Link]

-

Chiralpedia. (n.d.). Part 5: Stereoselective and Stereospecific Synthesis. Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Methyl iodide. Retrieved January 7, 2026, from [Link]

Sources

- 1. Methacholine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acetylcholine - Wikipedia [en.wikipedia.org]

- 5. US2040146A - Beta-methylcholine derivatives and salts and processes for their preparation - Google Patents [patents.google.com]

- 6. Stereoselectivity of the inhibition of [3H]hemicholinium-3 binding to the sodium-dependent high-affinity choline transporter by the enantiomers of alpha- and beta-methylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Methacholine iodide | C8H18INO2 | CID 3083639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. COMPARATIVE ACTION OF ACETYL-BETA-METHYL CHOLINE AND HISTAMINE ON THE RESPIRATORY TRACT IN NORMALS, PATIENTS WITH HAY FEVER, AND SUBJECTS WITH BRONCHIAL ASTHMA - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Cholinergic Agonists: Beta-Methylcholine Iodide, Methacholine, and Acetylcholine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of the physicochemical and pharmacological properties of three closely related cholinergic agonists: Acetylcholine, beta-Methylcholine Iodide, and its acetylated form, Methacholine. While Acetylcholine is the endogenous neurotransmitter, the subtle structural modifications in beta-Methylcholine and Methacholine confer distinct characteristics in terms of receptor selectivity, metabolic stability, and clinical utility. This document is intended to serve as a technical resource for professionals in neuroscience, pharmacology, and drug development, offering insights into the nuanced differences that govern the activity of these compounds.

Introduction: The Cholinergic Landscape

The cholinergic system, mediated by the neurotransmitter Acetylcholine (ACh), plays a pivotal role in a vast array of physiological processes, including muscle contraction, memory, and autonomic regulation. The effects of ACh are mediated through two main classes of receptors: nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, which are further divided into several subtypes. The rapid hydrolysis of ACh by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) ensures tight spatial and temporal control of cholinergic signaling.

Synthetic analogs of ACh, such as beta-Methylcholine and Methacholine, have been instrumental in dissecting the complexities of the cholinergic system and have found clinical applications. Understanding the structure-activity relationships of these compounds is crucial for the rational design of novel therapeutics targeting cholinergic pathways.

Chemical Identity and Physicochemical Properties

A critical point of clarification is the distinction between this compound and Methacholine Iodide. The former refers to the unacetylated choline derivative, while the latter is the acetylated form.

-

Acetylcholine Iodide: The prototypical cholinergic neurotransmitter in a salt form.

-

This compound (2-Hydroxypropyltrimethylammonium Iodide): A structural analog of choline with a methyl group on the beta-carbon of the propyl chain. Information on its pharmacological activity is limited, and it is primarily considered a precursor or a related chemical entity to Methacholine.

-

Methacholine Iodide (Acetyl-β-methylcholine Iodide): The acetylated form of beta-methylcholine. This compound is a well-characterized cholinergic agonist with distinct pharmacological properties compared to Acetylcholine.[1]

The introduction of a methyl group on the beta-carbon of the choline backbone in Methacholine has profound implications for its biological activity, as will be discussed in subsequent sections.

Table 1: Physicochemical Properties of Acetylcholine Iodide and Methacholine Iodide

| Property | Acetylcholine Iodide | Methacholine Iodide |

| IUPAC Name | 2-acetoxy-N,N,N-trimethylethanaminium iodide | 2-acetoxypropyl-N,N,N-trimethylaminium iodide |

| Molecular Formula | C₇H₁₆INO₂ | C₈H₁₈INO₂ |

| Molecular Weight | 273.11 g/mol | 287.14 g/mol [2] |

| CAS Number | 2260-50-6 | 625-19-4[2] |

| Appearance | White to off-white crystalline solid[3] | White crystalline powder |

| Solubility | Highly soluble in water and DMSO; insoluble in ethanol.[3] | Soluble in water |

Pharmacodynamics: Receptor Selectivity and Potency

The primary pharmacological distinction between Acetylcholine and Methacholine lies in their interaction with cholinergic receptors.

Acetylcholine is a non-selective agonist, activating both muscarinic and nicotinic receptors throughout the body.[4] This broad activity profile is essential for its role as a neurotransmitter but limits its therapeutic use due to widespread and often undesirable effects.

Methacholine , due to the presence of the beta-methyl group, exhibits a significantly higher selectivity for muscarinic receptors over nicotinic receptors.[1] This selectivity is a key feature that underpins its clinical application. While it is considered a non-selective muscarinic agonist, it demonstrates potent activity at M3 receptors, which are abundant in the smooth muscle of the airways.[5]

The potency of these agonists can be compared by their effective concentrations (EC50) in various functional assays. For instance, in studies of human forearm vasodilation, Methacholine was found to be approximately 10-fold more potent than Acetylcholine.[6]

Signaling Pathways

The activation of muscarinic and nicotinic receptors by these agonists triggers distinct intracellular signaling cascades.

Pharmacokinetics: Metabolic Stability

A crucial determinant of the duration of action for cholinergic agonists is their susceptibility to hydrolysis by cholinesterases.

Acetylcholine is rapidly hydrolyzed in the synaptic cleft and plasma by both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][8] This rapid inactivation ensures precise signaling but results in a very short biological half-life, making it unsuitable for systemic administration.

Methacholine is significantly more resistant to hydrolysis by cholinesterases compared to Acetylcholine.[1][9] The beta-methyl group sterically hinders the approach of the esteratic site of the enzymes. It is hydrolyzed by AChE, but at a much slower rate, and is almost completely resistant to hydrolysis by BChE.[10] This increased metabolic stability leads to a more prolonged duration of action.

Table 2: Susceptibility to Hydrolysis by Cholinesterases

| Compound | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |

| Acetylcholine | Rapidly hydrolyzed | Hydrolyzed |

| Methacholine | Slowly hydrolyzed | Resistant to hydrolysis |

Experimental Protocols

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound, Methacholine, and Acetylcholine for muscarinic receptors.

Materials:

-

Cell membranes expressing a specific muscarinic receptor subtype (e.g., M3).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Test compounds: Acetylcholine Iodide, this compound, Methacholine Iodide.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Scintillation cocktail and vials.

-

Scintillation counter.

-

96-well filter plates.

-

Vacuum manifold.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or buffer (for total binding) or a saturating concentration of a known antagonist like atropine (for non-specific binding).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sources

- 1. Methacholine - Wikipedia [en.wikipedia.org]

- 2. Methacholine iodide | C8H18INO2 | CID 3083639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cholinergic Receptors (Muscarinic & Nicotinic) and Their Distribution | Pharmaguideline [pharmaguideline.com]

- 5. Methacholine (inhalation route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 6. Comparison of cholinergic vasodilator responses to acetylcholine and methacholine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. differencebetween.com [differencebetween.com]

- 8. gosset.ai [gosset.ai]

- 9. Methacholine Chloride - MeSH - NCBI [ncbi.nlm.nih.gov]

- 10. Selective activity of butyrylcholinesterase in serum by a chemiluminescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Stable Parasympathomimetic: An In-Depth Technical Guide to the Early Scientific Research of beta-Methylcholine Iodide

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Controllable Acetylcholine Analogue

In the early 20th century, the field of pharmacology was captivated by the profound physiological effects of acetylcholine. Its powerful but fleeting action, due to rapid hydrolysis by cholinesterases, presented a significant challenge for both therapeutic application and systematic study. This ephemeral nature spurred a quest for more stable analogues that could mimic acetylcholine's parasympathomimetic properties with greater persistence, offering a clearer window into the workings of the cholinergic system. It was within this context of scientific inquiry that beta-methylcholine and its salts, including beta-methylcholine iodide, emerged as compounds of significant interest. This guide provides a detailed exploration of the early scientific research into this compound, focusing on its synthesis, characterization, and the foundational pharmacological investigations that illuminated its potential.

Section 1: The Genesis of this compound - Synthesis and Rationale

The pioneering work on the synthesis of beta-methylcholine salts was notably advanced by Randolph T. Major and Joseph K. Cline. Their research, culminating in a 1936 patent, provided a clear methodology for the preparation of these compounds, distinguishing them from the less stable alpha-isomers.

Strategic Chemical Design

The introduction of a methyl group on the beta-carbon of the choline molecule was a deliberate and insightful modification. This structural alteration sterically hindered the esteratic site of acetylcholinesterase, rendering the molecule more resistant to rapid hydrolysis. This increased stability was the cornerstone of its utility, allowing for more sustained and reproducible experimental observations.

Early Synthesis Protocol

The synthesis of acetyl-beta-methylcholine, from which the iodide salt could be derived, was a multi-step process. While the patent primarily details the preparation of the chloride salt, the principles were adaptable for the synthesis of other halide salts.

Step-by-Step Synthesis Outline (based on Major and Cline, 1936):

-

Preparation of Trimethylacetonylammonium Chloride: The synthesis commences with the reaction of chloroacetone with trimethylamine to yield trimethylacetonylammonium chloride.

-

Catalytic Reduction: The ketone group of trimethylacetonylammonium chloride is then catalytically reduced using hydrogen gas in the presence of a platinum catalyst to form beta-methylcholine chloride.

-

Acetylation: The beta-methylcholine chloride is subsequently acetylated using acetic anhydride. This reaction is typically carried out by heating the mixture, followed by precipitation and purification of the acetylated product.

-

Formation of the Iodide Salt: While the patent focuses on the chloride, the iodide salt could be prepared through salt exchange reactions or by utilizing iodine-containing precursors in the initial synthesis steps.

This synthesis represented a significant advancement, providing researchers with a reliable source of a stable cholinergic agonist.

Section 2: Unveiling the Pharmacological Profile - Early Experimental Approaches

The characterization of this compound's pharmacological activity relied on the established bioassay techniques of the 1930s. These methods, while rudimentary by modern standards, were instrumental in elucidating the compound's effects on various physiological systems. The primary tools of the trade were the isolated organ bath and the kymograph.[1]

The Kymograph: Visualizing Physiological Responses

The kymograph, a revolving drum covered with smoked paper, was the workhorse for recording physiological responses.[1] A stylus, connected to the experimental preparation via a lever system, would etch a continuous tracing of muscle contractions or changes in pressure, providing a visual record of the drug's effect over time.

Experimental Workflow: Kymographic Recording

Caption: Workflow for early 20th-century kymographic analysis of drug effects.

Bioassay on Isolated Tissues: A Window into Organ-Specific Effects

The isolated rabbit intestine was a standard preparation for assessing the effects of parasympathomimetic substances on smooth muscle.

Experimental Protocol: Isolated Rabbit Intestine Bioassay

-

Tissue Preparation: A segment of the rabbit ileum was excised and suspended in a Magnus organ bath containing warmed and aerated Tyrode's solution. One end of the tissue was fixed, while the other was attached to a lever connected to a kymograph.

-

Baseline Recording: The spontaneous rhythmic contractions of the intestine were recorded to establish a baseline.

-

Drug Administration: A known concentration of this compound was added to the organ bath.

-

Observation and Recording: The resulting changes in the tone and amplitude of intestinal contractions were meticulously recorded on the kymograph. Early studies demonstrated that acetyl-beta-methylcholine enhanced the tone and peristaltic activity of the intestines.[2]

To study the cardiac effects, researchers utilized isolated perfused heart preparations, often from frogs or rabbits.

Experimental Protocol: Isolated Perfused Heart Bioassay

-

Heart Preparation: The heart was carefully excised and cannulated to allow for perfusion with a physiological saline solution (e.g., Ringer's solution).

-

Connection to Kymograph: The contractions of the heart were recorded on a kymograph via a lever attached to the apex.

-

Drug Perfusion: this compound was introduced into the perfusion fluid.

-

Analysis of Cardiac Parameters: The effects on heart rate (chronotropy) and force of contraction (inotropy) were recorded and analyzed. Similar to acetylcholine, beta-methylcholine was found to have a negative inotropic and chronotropic effect on the heart.

In Vivo Studies: Assessing Systemic Effects

To understand the broader physiological impact, experiments were also conducted on intact animals, most commonly dogs.

Experimental Protocol: In Vivo Blood Pressure Measurement in Dogs

-

Animal Preparation: Dogs were anesthetized, and a cannula was inserted into the carotid artery to measure blood pressure using a mercury manometer connected to a kymograph.

-

Drug Administration: this compound was administered intravenously.

-

Recording of Systemic Effects: Changes in blood pressure and heart rate were continuously recorded. These studies confirmed the vasodepressor effects of beta-methylcholine, mirroring the action of acetylcholine but with a more prolonged duration.[3]

Section 3: Key Findings and Mechanistic Insights from Early Research

The initial pharmacological investigations of this compound and its closely related salts yielded several critical insights that laid the groundwork for our modern understanding of cholinergic pharmacology.

Quantitative Comparison of Cholinergic Agonists

The stability of beta-methylcholine allowed for more precise quantitative comparisons with acetylcholine.

| Compound | Relative Potency (Muscarinic) | Duration of Action | Susceptibility to Cholinesterase |

| Acetylcholine | High | Very Short | High |

| Acetyl-beta-methylcholine | High | Prolonged | Low |

Elucidation of Muscarinic and Nicotinic Actions

Early research, building on the foundational work of Dale, helped to dissect the "muscarine-like" and "nicotine-like" actions of choline esters.[4] Acetyl-beta-methylcholine was found to possess predominantly muscarinic actions, with little to no nicotinic effects.[2] This selectivity was a significant discovery, offering a tool to specifically probe muscarinic receptor-mediated pathways.

Signaling Pathway: Muscarinic Receptor Activation

Sources

- 1. The first recordings of pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 3. Blood pressure changes in response to electrical and chemical, acetyl-beta-methylcholine, stimulation of the cerebral cortex in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 26112-50-5 for beta-Methylcholine Iodide identification

An In-Depth Technical Guide to the Identification of beta-Methylcholine Iodide (CAS No. 26112-50-5)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the definitive identification and characterization of this compound (CAS No. 26112-50-5), also known as (2-Hydroxypropyl)trimethylammonium Iodide. Designed for researchers, analytical scientists, and drug development professionals, this document synthesizes foundational chemical principles with advanced analytical methodologies. We delve into the structural nuances of this compound, distinguishing it from its pharmacologically significant analogue, Acetylcholine. The guide details a multi-faceted analytical workflow, incorporating spectroscopic and chromatographic techniques to ensure unambiguous identification and purity assessment. Each protocol is presented with an emphasis on the underlying scientific rationale, establishing a self-validating system for robust and reproducible results.

Introduction: Chemical Identity and Pharmacological Context

This compound, a quaternary ammonium salt, is a key biochemical reagent and building block in life science research.[1][2] Its structure is closely related to endogenous neurotransmitters and synthetic cholinergic agents. Understanding its precise structure is paramount, as subtle modifications dramatically alter biological activity.

The core structure consists of a choline backbone with a methyl group on the beta-carbon of the propyl chain. This methylation distinguishes it from choline and provides a chiral center. It is crucial to differentiate this compound from its acetylated form, Methacholine, a potent muscarinic receptor agonist used in the diagnosis of bronchial hyperreactivity.[3][4] Beta-Methylcholine itself can be a synthetic precursor or a hydrolysis-related impurity in Methacholine drug products, making its accurate identification critical for quality control.[5][6]

Figure 1: Structural relationships between Choline, this compound, Acetylcholine, and Methacholine.

Physicochemical Properties

A foundational step in identification is the confirmation of basic physical and chemical properties. These constants serve as a preliminary check for sample identity and purity.

| Property | Value | Source |

| CAS Number | 26112-50-5 | [7] |

| Molecular Formula | C6H16INO | [1][7] |

| Molecular Weight | 245.10 g/mol | [1][7][8] |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 160 °C | [8] |

| Purity | Typically >99.0% | [8] |

| Synonyms | (2-Hydroxypropyl)trimethylammonium Iodide | [9] |

Analytical Identification Workflow

A multi-technique approach is essential for the unambiguous identification of this compound. The workflow proposed herein integrates structural elucidation via spectroscopy with purity and quantification assessment by chromatography. This ensures not only the identity of the molecule but also its integrity within a given sample matrix.

Figure 2: A comprehensive analytical workflow for the identification and characterization of this compound.

Spectroscopic Characterization

Spectroscopy provides direct evidence of the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and powerful tool for confirming the presence of key structural motifs.

Expected Data:

-

O-H Stretch: A broad, strong absorption band around 3200-3600 cm⁻¹ is expected, characteristic of the hydroxyl (-OH) group.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ indicate C-H bonds on sp³ hybridized carbons (from the propyl and methyl groups).

-

C-O Stretch: A distinct peak in the 1050-1150 cm⁻¹ region corresponds to the C-O single bond of the secondary alcohol.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr (Potassium Bromide) pellet by mixing ~1 mg of this compound with ~100 mg of dry KBr powder and pressing into a transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

-

Background Scan: Perform a background scan of the empty sample compartment (or KBr pellet) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra or expected frequencies for the proposed functional groups.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for de novo structure elucidation. It maps the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei (¹H and ¹³C) in a strong magnetic field.

Expected ¹H NMR Data:

-

-N⁺(CH₃)₃: A sharp, intense singlet integrating to 9 protons, typically found around 3.0-3.4 ppm. This is the characteristic signal for the trimethylammonium headgroup.

-

-CH(OH)-: A multiplet integrating to 1 proton, shifted downfield due to the adjacent hydroxyl group.

-

-CH₂-N⁺-: A multiplet integrating to 2 protons, adjacent to the positively charged nitrogen.

-

-CH₃ (on propyl chain): A doublet integrating to 3 protons, coupled to the adjacent methine proton.

-

-OH: A broad singlet (exchangeable with D₂O) whose chemical shift is concentration and solvent dependent.

Expected ¹³C NMR Data: The spectrum will show distinct signals for each of the six unique carbon atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

-

¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Structural Assignment: Integrate the ¹H signals and assign both ¹H and ¹³C peaks to the corresponding atoms in the molecular structure based on chemical shift, multiplicity, and integration.[11][12]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are ideal, as they allow the intact cation to be observed.

Expected Data:

-

Parent Cation: A prominent peak corresponding to the beta-Methylcholine cation [C₆H₁₆NO]⁺.

-

Calculated Monoisotopic Mass: 118.1232 u

-

-

Molecular Ion: The iodide salt is not typically observed as a single molecular ion. Instead, the spectrum is dominated by the positive cation. The iodide anion (I⁻, m/z 126.9) could be observed in negative ion mode.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to aid ionization.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 50-300).

-